

A Technical Guide to Biotin-PEG4-OH: Properties and Applications

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Compound of Interest

Compound Name: Biotin-PEG4-OH

Cat. No.: B11826218

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For researchers, scientists, and professionals in drug development, **Biotin-PEG4-OH** is a valuable chemical tool for biotinylation. This guide provides an in-depth overview of its core properties and a detailed protocol for its application in labeling biomolecules, a fundamental technique in various fields including immunology, proteomics, and diagnostics.

Core Properties of Biotin-PEG4-OH

Biotin-PEG4-OH is a biotinylation reagent that contains a terminal hydroxyl group. The key feature of this molecule is the tetra-polyethylene glycol (PEG4) spacer arm, which separates the biotin moiety from the hydroxyl group. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated conjugate in aqueous buffers, and its length helps to minimize steric hindrance when the biotin binds to avidin or streptavidin. The terminal hydroxyl group (-OH) allows for further chemical modification, enabling its conjugation to various molecules.

Property	Value	Reference
Molecular Formula	C18H33N3O6S	[1] [2]
Molecular Weight	419.54 g/mol	[1]
Synonyms	(+)-Biotin-PEG4-hydroxyl, Biotin-PEG4-Alcohol	[1] [2]
CAS Number	1217609-84-1	[1] [2]

Experimental Protocol: Biotinylation of Antibodies

While **Biotin-PEG4-OH** itself has a terminal hydroxyl group, for it to react with primary amines on a protein, it must first be activated. A common strategy is to convert the hydroxyl group into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for the biotinylation of an antibody using an NHS-activated biotin-PEG4 reagent.

Materials and Reagents:

- Antibody to be labeled (in an amine-free buffer like PBS)
- NHS-activated Biotin-PEG4 reagent
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Desalting columns or dialysis equipment for purification

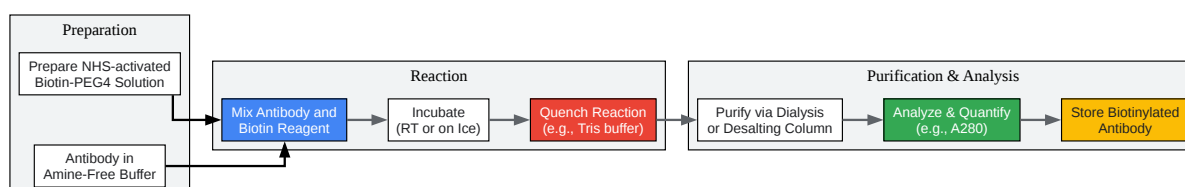
Procedure:

- Antibody Preparation: Dialyze the antibody solution against PBS (pH 7.4) to remove any buffers containing primary amines (e.g., Tris or glycine). Adjust the antibody concentration to 1-3 mg/mL.[\[3\]](#)
- Biotin Reagent Preparation: Immediately before use, dissolve the NHS-activated Biotin-PEG4 reagent in anhydrous DMSO to a concentration of 10 mM.[\[3\]](#)
- Biotinylation Reaction: Slowly add the dissolved biotin reagent to the antibody solution. A common molar ratio of biotin to antibody is between 5:1 and 30:1.[\[3\]](#) The optimal ratio should be determined empirically for each specific antibody and application.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.[\[4\]](#) Gentle mixing during incubation is recommended.

- **Reaction Termination:** To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 10-30 minutes at room temperature.[3]
- **Purification:** Remove the excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[5]
- **Concentration Determination:** Measure the protein concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.[3]
- **Storage:** Store the biotinylated antibody under conditions that are optimal for the unlabeled antibody, typically at 4°C for short-term storage or at -20°C for long-term storage.

Experimental Workflow

The following diagram illustrates the key steps in a typical protein biotinylation experiment.



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A generalized workflow for protein biotinylation.

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